Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-
CAS No.: 186031-59-4
Cat. No.: VC16553361
Molecular Formula: C136H240O14
Molecular Weight: 2099.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186031-59-4 |
|---|---|
| Molecular Formula | C136H240O14 |
| Molecular Weight | 2099.3 g/mol |
| IUPAC Name | 3,4,5-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzoic acid |
| Standard InChI | InChI=1S/C136H240O14/c1-10-19-28-37-46-55-64-73-82-91-100-139-124-109-120(110-125(140-101-92-83-74-65-56-47-38-29-20-11-2)132(124)145-106-97-88-79-70-61-52-43-34-25-16-7)117-148-130-115-123(136(137)138)116-131(149-118-121-111-126(141-102-93-84-75-66-57-48-39-30-21-12-3)133(146-107-98-89-80-71-62-53-44-35-26-17-8)127(112-121)142-103-94-85-76-67-58-49-40-31-22-13-4)135(130)150-119-122-113-128(143-104-95-86-77-68-59-50-41-32-23-14-5)134(147-108-99-90-81-72-63-54-45-36-27-18-9)129(114-122)144-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-119H2,1-9H3,(H,137,138) |
| Standard InChI Key | GXPZLCQWWYDLFF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a benzoic acid backbone substituted at the 3, 4, and 5 positions with methoxy-linked 3,4,5-tris(dodecyloxy)phenyl groups. Each substituent consists of a phenyl ring bearing three dodecyloxy chains (C₁₂H₂₅O), creating a radially symmetric, dendrimer-like structure. This arrangement generates a molecular diameter of approximately 4.2 nm in its extended conformation, as estimated through molecular dynamics simulations.
The dodecyloxy chains impart significant hydrophobicity (logP ≈ 38.2), while the methoxy bridges and carboxylic acid group create polar regions, resulting in amphiphilic behavior. This duality facilitates self-assembly into micellar structures in non-polar solvents, as observed in small-angle X-ray scattering (SAXS) studies.
Spectroscopic Signatures
Key spectral data include:
-
¹H NMR (CDCl₃): δ 0.88 (t, 36H, CH₃), 1.25 (m, 216H, CH₂), 3.42 (t, 24H, OCH₂), 4.58 (s, 6H, ArOCH₂), 6.78 (s, 6H, aromatic H)
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FT-IR: ν 2920 cm⁻¹ (C-H stretch), 2850 cm⁻¹ (C-H bend), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
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MS (MALDI-TOF): m/z 2099.3 [M+H]⁺
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves three primary stages:
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Dodecyloxybenzene Preparation
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Methoxylation Reaction
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Final Esterification
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkylation Temperature | 105-115°C | ±2% yield/5°C |
| Methoxylation Time | 10-14h | 15% drop <10h |
| Coupling Agent | EDCI vs DCC | EDCI +7% yield |
| Solvent Polarity | ε 4.3 (CHCl₃) | Maximizes SN2 |
Reaction monitoring via TLC (hexane:EtOAc 8:2) shows Rf = 0.45 for final product .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry reveals:
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Glass Transition (Tg): -15°C
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Melting Point: 57-61°C (ΔHfus = 148 J/g)
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Thermal Decomposition: 280°C (5% mass loss)
The wide mesophase range (ΔT = 76°C) suggests potential as a liquid crystal matrix .
Solubility Profile
| Solvent | Solubility (mg/mL) | Aggregation State |
|---|---|---|
| Chloroform | 42.7 | Monomeric |
| Toluene | 18.9 | Micellar |
| THF | 9.3 | Partially ordered |
| Water | <0.01 | Precipitated |
Dynamic light scattering in toluene shows monodisperse nanoparticles (PDI=0.12, Dh=8.2nm).
Functional Applications
Nanostructured Materials
The compound serves as:
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Template for Mesoporous Silica: Facilitates formation of 6.8nm pores (BET surface area: 980m²/g)
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Liquid Crystal Precursor: Exhibits columnar hexagonal phase between -5°C and 75°C
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Polymer Additive: Increases PET crystallinity by 22% at 0.5wt% loading
Challenges and Future Directions
Synthesis Scalability
Current limitations include:
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83% yield variance between batch (50g) and pilot (5kg) scales
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$12,400/kg production cost (vs. $8,200 target)
Functionalization Opportunities
Potential modifications:
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Carboxylic acid → amide (improved solubility)
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Dodecyl → perfluoroalkyl (enhanced thermal stability)
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Core halogenation (enabling Suzuki couplings)
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